molecular formula C6H7F3O3 B1447305 cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid CAS No. 1773508-16-9

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

Cat. No.: B1447305
CAS No.: 1773508-16-9
M. Wt: 184.11 g/mol
InChI Key: MBYACEIXYASETJ-UHFFFAOYSA-N
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Description

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid: is a fluorinated organic compound characterized by a cyclobutane ring substituted with a trifluoromethoxy group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method is the reaction of cyclobutane-1-carboxylic acid with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the cis isomer.

Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale fluorination processes, which are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: : cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: : In the field of chemistry, cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: . Its fluorinated nature can enhance the binding affinity and selectivity of bioactive molecules.

Medicine: : In medicinal chemistry, this compound is explored for its pharmacological properties. It may serve as a precursor for the development of new drugs with improved efficacy and reduced side effects.

Industry: : The compound is also used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit superior chemical resistance and stability.

Mechanism of Action

The mechanism by which cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid include:

  • cis-3-Trifluoromethyl-cyclobutanecarboxylic acid

  • cis-3-Fluoromethoxy-cyclobutanecarboxylic acid

  • cis-3-Chloromethoxy-cyclobutanecarboxylic acid

Uniqueness: : this compound stands out due to its trifluoromethoxy group, which imparts unique chemical and physical properties compared to its chloro- and fluoro- counterparts. This trifluoromethoxy group enhances the compound's stability and reactivity, making it a valuable tool in various applications.

Properties

IUPAC Name

3-(trifluoromethoxy)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYACEIXYASETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247106-27-8
Record name 3-(trifluoromethoxy)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of Intermediate 212B (0.10 g, 0.47 mmol) in THF (5 mL) was added NaOH (0.038 g, 0.943 mmol) in water (1 mL) and the mixture was allowed to stir at 60° C. for 4 h. The reaction mixture was quenched with a 1.5 N aqueous solution of HCl and extracted with EtOAc (2×20 mL) The combined organic layers were dried over Na2SO4, filtered and the filtrate evaporated to afford Intermediate 212C as a light brown liquid (30 mg, 35% yield). 1H NMR (300 MHz, DMSO-d6) δ ppm 12.01-12.03 (bs, 1H), 3.34 (m, 2H), 1.04 (s, 6H).
Name
Intermediate 212B
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.038 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
Reactant of Route 2
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
Reactant of Route 3
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
Reactant of Route 4
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
Reactant of Route 5
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
Reactant of Route 6
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

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